An In-depth Technical Guide to the Physicochemical Properties of 5-Nitropyrimidine-2,4-diamine
An In-depth Technical Guide to the Physicochemical Properties of 5-Nitropyrimidine-2,4-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Nitropyrimidine-2,4-diamine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways to support further research and development.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of 5-Nitropyrimidine-2,4-diamine. It is important to note that some of the presented data are predicted values derived from computational models.
| Property | Value | Source |
| Molecular Formula | C₄H₅N₅O₂ | --INVALID-LINK-- |
| Molecular Weight | 155.11 g/mol | --INVALID-LINK-- |
| CAS Number | 18620-73-0 | --INVALID-LINK-- |
| Melting Point | 345-350 °C | ChemicalBook |
| Boiling Point (Predicted) | 509.0 ± 53.0 °C | ChemicalBook |
| pKa (Predicted) | 3.36 ± 0.10 | ChemicalBook |
| logP (Predicted) | -0.9 | --INVALID-LINK-- |
| Solubility | Soluble in DMSO, Hot Methanol, Hot 2N Hydrochloric Acid | ChemicalBook |
| Appearance | Fine Yellow Powder | ChemicalBook |
Experimental Protocols
This section outlines detailed methodologies for the determination of key physicochemical properties, adapted from standard laboratory practices.
Synthesis of 5-Nitropyrimidine-2,4-diamine
The synthesis of 5-Nitropyrimidine-2,4-diamine can be achieved through the nitration of 2,4-diaminopyrimidine. A representative protocol is as follows:
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Dissolution: Dissolve 2,4-diaminopyrimidine in concentrated sulfuric acid at a controlled temperature, typically between 0 and 5 °C, with continuous stirring in an ice bath.
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Nitration: Slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) dropwise to the solution while maintaining the low temperature. The reaction is exothermic and careful temperature control is crucial to prevent side reactions.
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Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.
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Quenching: Carefully pour the reaction mixture onto crushed ice to precipitate the product.
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Isolation: Collect the precipitate by filtration and wash thoroughly with cold water to remove any residual acid.
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Purification: Recrystallize the crude product from a suitable solvent, such as a mixture of ethanol and water, to obtain pure 5-Nitropyrimidine-2,4-diamine as a yellow solid.
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Characterization: Confirm the identity and purity of the synthesized compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Determination of Melting Point
The melting point can be determined using a capillary melting point apparatus:
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Sample Preparation: Finely powder a small amount of the crystalline 5-Nitropyrimidine-2,4-diamine.
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Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
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Measurement: Place the capillary tube in the heating block of the melting point apparatus.
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Heating: Heat the block at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.
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Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.
Determination of Boiling Point (for liquids)
While 5-Nitropyrimidine-2,4-diamine is a solid at room temperature, a general protocol for determining the boiling point of a liquid organic compound is provided for reference:
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Apparatus Setup: Place a small amount of the liquid in a test tube and immerse a capillary tube (sealed at one end) with the open end downwards into the liquid.
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Heating: Heat the test tube in a heating bath (e.g., an oil bath or a Thiele tube) along with a thermometer.
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Observation: As the liquid heats up, a stream of bubbles will emerge from the capillary tube. Continue heating until a steady stream is observed.
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Cooling: Remove the heat source and allow the apparatus to cool slowly.
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Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.
Determination of pKa
The acid dissociation constant (pKa) can be determined spectrophotometrically:
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Solution Preparation: Prepare a series of buffer solutions with a range of known pH values. Prepare a stock solution of 5-Nitropyrimidine-2,4-diamine in a suitable solvent (e.g., DMSO).
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Spectrophotometric Measurement: Add a small aliquot of the stock solution to each buffer solution. Measure the UV-Vis absorbance spectrum of each solution.
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Data Analysis: The pKa is the pH at which the concentrations of the protonated and deprotonated forms of the compound are equal. This can be determined by plotting the absorbance at a specific wavelength (where the two forms have different absorbances) against the pH and finding the inflection point of the resulting sigmoidal curve.
Determination of logP (Octanol-Water Partition Coefficient)
The partition coefficient (logP) can be determined using the shake-flask method followed by HPLC analysis:
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Phase Preparation: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.
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Partitioning: Dissolve a known amount of 5-Nitropyrimidine-2,4-diamine in the water-saturated octanol. Add an equal volume of the octanol-saturated water.
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Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning between the two phases.
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Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
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Concentration Analysis: Carefully remove an aliquot from each phase and determine the concentration of the compound in each layer using a validated HPLC method.
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Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Determination of Solubility
The solubility in various solvents can be determined by the equilibrium solubility method:
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Sample Preparation: Add an excess amount of 5-Nitropyrimidine-2,4-diamine to a known volume of the solvent of interest in a sealed vial.
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Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Sample Filtration: Filter the saturated solution to remove any undissolved solid.
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Concentration Analysis: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC with a calibration curve.
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Solubility Calculation: The determined concentration represents the solubility of the compound in that solvent at the specified temperature.
Biological Activity and Signaling Pathways
5-Nitropyrimidine-2,4-diamine and its derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[1] The primary proposed mechanism of action is the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway.
Dihydrofolate Reductase (DHFR) Inhibition Pathway
DHFR is crucial for the synthesis of tetrahydrofolate (THF), a vital cofactor in the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA. Inhibition of DHFR disrupts these synthetic pathways, leading to cell cycle arrest and ultimately apoptosis.
Caption: DHFR Inhibition Pathway of 5-Nitropyrimidine-2,4-diamine.
Experimental Workflow for Anticancer Drug Screening
The evaluation of the antiproliferative activity of 5-Nitropyrimidine-2,4-diamine typically follows a standardized in vitro screening workflow.
Caption: In Vitro Anticancer Drug Screening Workflow.
Potential Alternative Mechanism: Aurora Kinase Inhibition
Recent studies on novel pyrimidine-2,4-diamine derivatives have revealed an alternative mechanism of action involving the inhibition of Aurora kinases, which are key regulators of mitosis. This leads to defects in the spindle assembly checkpoint and subsequent cell death.
Caption: Potential Aurora Kinase Inhibition Pathway.
